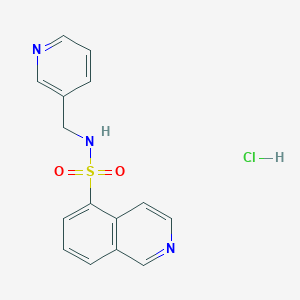

N-(pyridin-3-ylmethyl)isoquinoline-5-sulfonamide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

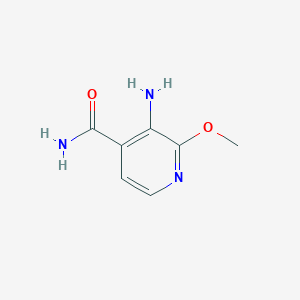

The compound "N-(pyridin-3-ylmethyl)isoquinoline-5-sulfonamide hydrochloride" is a derivative of isoquinoline sulfonamide, which is a class of compounds that have been extensively studied for their potential biological activities, including antitumor properties . These compounds are characterized by a sulfonamide group attached to an isoquinoline moiety, which can be further modified to enhance their biological activity and solubility.

Synthesis Analysis

The synthesis of isoquinoline sulfonamide derivatives often involves the introduction of a sulfonyl group into heterocyclic molecules. For instance, the synthesis of N-sulfonates containing isoquinolyl functional groups has been described using sultones as chemical intermediates to confer water solubility and anionic character to the molecules . Additionally, the synthesis of related compounds, such as N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, has been achieved through reactions involving amines and sulfonyl chlorides .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with variations in the binding modes observed between inhibitors with similar overall conformations . For example, in a related compound, "6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide," the dihedral angle between the pyridine rings was found to be significant, and the molecules were linked through hydrogen bonds into zigzag chains . Such structural features are crucial for the biological activity of these compounds.

Chemical Reactions Analysis

Isoquinoline sulfonamide derivatives can undergo various chemical reactions. For instance, pyridinium imides with a sulfonyl group can smoothly undergo [3+2] cycloaddition with electron-deficient alkynes to afford pyrazolo[1,5-a]pyridine derivatives after the elimination of the sulfonyl group . Similarly, isoquinolinium imides can produce pyrazolo[5,1-a]isoquinolines in a similar fashion . These reactions are typically carried out under mild conditions and are synthetically practical.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline sulfonamide derivatives are influenced by their molecular structure. The introduction of different functional groups can significantly alter these properties. For example, the sulfonamide group can enhance water solubility and confer an anionic character to the molecule . The presence of a sulfonyl group can also influence the reactivity of the compound in cycloaddition reactions . Moreover, the crystal structure of related compounds has shown that molecular interactions, such as hydrogen bonding, can lead to the formation of specific motifs in the solid state .

作用机制

安全和危害

未来方向

The future directions for research on this compound could involve further exploration of its potential biological activities, such as its potential to inhibit protein kinases. Additionally, research could be conducted to explore its potential applications in pharmaceuticals, given the known activities of similar compounds .

属性

IUPAC Name |

N-(pyridin-3-ylmethyl)isoquinoline-5-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S.ClH/c19-21(20,18-10-12-3-2-7-16-9-12)15-5-1-4-13-11-17-8-6-14(13)15;/h1-9,11,18H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWNJHFLQLWFIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCC3=CN=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3003591.png)

![N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide](/img/structure/B3003595.png)

![N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3003597.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3003600.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B3003604.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3003606.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B3003609.png)